5-フェニル-1,2,3-チアゾール

概要

説明

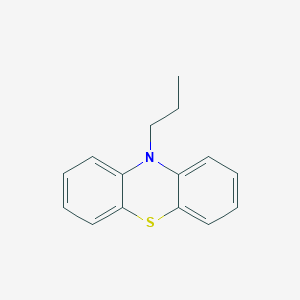

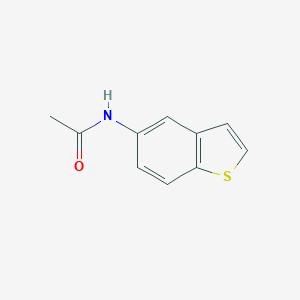

5-Phenyl-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activity. The thiadiazole ring is known for its presence in various compounds with significant pharmacological activities, including antihypertensive, anticonvulsant, and muscle relaxant properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides followed by reactions with electrophilic reagents. For instance, 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally related to 5-phenyl-1,2,3-thiadiazole, have been synthesized and shown to possess antihypertensive activity . Additionally, the synthesis of 6-aryl substituted 3-(5'-phenyl-2H-tetrazole-2'-methylene)-S-triazolo[3,4-b]-1,3,4-thiadiazoles has been reported, demonstrating the versatility of thiadiazole chemistry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . Similarly, the molecular geometry and vibrational frequencies of 2-amino-5-phenyl-1,3,4-thiadiazole have been calculated and compared with experimental data, providing insights into the structural aspects of these compounds .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles have been synthesized and studied for their potential as trypanocidal agents, with a focus on their consistent dimer formation via intermolecular hydrogen bonds . The reactivity of thiadiazoles allows for the introduction of various substituents, which can significantly alter their chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, for example, has been characterized, revealing that the molecules form dimers through intermolecular hydrogen bonds in the crystal lattice . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have been studied to understand the reactivity and potential applications of these compounds .

科学的研究の応用

抗マイコバクテリア用途

5-フェニル-1,2,3-チアゾール誘導体は、抗マイコバクテリア剤として有望な結果を示しています。それらは結核の原因となる結核菌に対して阻害活性を示し、結核は世界的な重大な健康問題です。 誘導体は、多剤耐性結核に対抗する新しい薬剤を開発するための出発点となりえます .

抗がん治療薬

チアゾール環は医薬品化学において汎用性の高い骨格であり、5-フェニル-1,2,3-チアゾールを含むその誘導体は、抗がん特性について研究されてきました。 これらの化合物は細胞膜を透過し、生物学的標的に作用することができ、さまざまながんモデルで有効性を示しています .

環境モニタリング

5-フェニル-1,2,3-チアゾールの誘導体は、環境科学において、汚染物質の検出とモニタリングに使用されてきました。 それらの化学構造は、環境中の重金属やその他の有毒物質を検出できるセンサーの開発を可能にします .

農業化学

農業では、5-フェニル-1,2,3-チアゾール誘導体は、抗菌性と抗真菌性を持つ化合物を作り出すために使用されます。 これらの化合物は、Ralstonia solanacearumや稲黄斑病菌などの病原体によって引き起こされる植物の感染症を制御するのに役立ちます .

材料科学

この化合物のユニークな特性は、材料科学の用途、特に望ましい化学的および熱的安定性を備えたポリマーの開発に適しています。 これらのポリマーは、包装材料や電気絶縁体など、さまざまな産業用途で使用できます .

製薬研究

5-フェニル-1,2,3-チアゾールは、幅広い薬理学的特性を持つ薬剤の設計における重要な構成要素です。 それは、炎症、てんかん、ウイルス感染症などの状態を治療するための薬剤の合成に使用されています .

腐食抑制

この化合物は、金属の腐食を抑制することが報告されており、金属の保存が重要な産業用途で貴重です。 それは、金属構造物や部品の寿命を延ばすためにコーティングや処理に使用できます .

電子材料

電子工学の分野では、5-フェニル-1,2,3-チアゾール誘導体は、特定の光学特性を持つ材料を開発するために使用されます。 これらの材料は、ポリマーダイオードや金属半導体接合などの電子デバイスの製造に不可欠です .

作用機序

Target of Action

5-Phenyl-1,2,3-thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities . The representative compound 5b exhibited SHP1 inhibitory activity .

Mode of Action

The mode of action of 5-Phenyl-1,2,3-thiadiazole involves its interaction with its targets, resulting in changes in the target’s function. For instance, one group of 1,2,3-thiadiazole derivatives appeared to block the activity of heat shock protein 90 (Hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

The biochemical pathways affected by 5-Phenyl-1,2,3-thiadiazole are diverse. For instance, it disrupts the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which may impact their bioavailability.

Result of Action

The result of the action of 5-Phenyl-1,2,3-thiadiazole can be seen at the molecular and cellular levels. For instance, it has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . Moreover, it has shown significant suppressive activity against the growth of all of the cancer cell lines .

Safety and Hazards

将来の方向性

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The discussion in these review articles will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

特性

IUPAC Name |

5-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVVTVVBOYKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

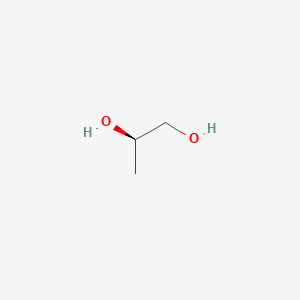

C1=CC=C(C=C1)C2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171254 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18212-29-8 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 5-phenyl-1,2,3-thiadiazole reacts with a strong base like an organolithium compound?

A1: Research indicates that reacting 5-phenyl-1,2,3-thiadiazole with a strong base like an organolithium compound causes the thiadiazole ring to break apart. This cleavage releases nitrogen gas and forms an alkali metal alkynethiolate. Adding an alkyl or acyl halide to this mixture then yields 1-alkynyl thioethers [, ]. Interestingly, when methyl or phenyllithium is used specifically, it results in 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium. This intermediate, upon reaction with methyl iodide, produces 4-methyl-5-phenyl-1,2,3-thiadiazole [].

Q2: Are there any notable biological activities associated with 4,5-diaryl-1,2,3-thiadiazoles, a class to which 5-phenyl-1,2,3-thiadiazole belongs?

A2: Yes, 4,5-diaryl-1,2,3-thiadiazoles have demonstrated various biological activities, including potential as angiotensin II antagonists, PPARα agonists, antimicrobial and antitumor agents, anticonvulsants, anti-inflammatory agents, insecticides, and fungicides [].

Q3: Can the 5-phenyl group in 5-phenyl-1,2,3-thiadiazole be modified, and what might be the impact on the compound's reactivity?

A3: The 5-phenyl group can be modified. For instance, 5-phenyl-1,2,3-thiadiazole-4-carbaldehyde can be synthesized, demonstrating the feasibility of functional group manipulation at the 4-position []. The presence of different substituents at the 5-position, such as a tert-butylthio group or a simple hydrogen, can influence the rearrangement reactions of 4-iminomethyl-1,2,3-thiadiazoles, suggesting a role for the 5-substituent in modulating reactivity [].

Q4: How does the reactivity of 5-phenyl-1,2,3-thiadiazole compare to its selenium analog, 1,2,3-selenadiazole?

A4: Both 1,2,3-thiadiazoles and 1,2,3-selenadiazoles exhibit ring cleavage under specific conditions. While both can undergo thermal and photochemical decomposition, their responses to base-catalyzed reactions differ. Additionally, 1,2,3-selenadiazoles exhibit unique reactivity with metal complexes, leading to ring cleavage [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)